molecular formula C17H23ClN2O3 B560306 [2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate CAS No. 1346169-63-8

[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate

Cat. No. B560306
CAS RN: 1346169-63-8
M. Wt: 338.832
InChI Key: JFSSVCSHPDLFCM-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate, also known as MCPC, is an organic compound that has been used in scientific research for the past few decades. It is a derivative of the piperidine family of compounds and has a wide range of applications in both in vivo and in vitro experiments. MCPC has been used in various studies to investigate the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of this compound.

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . This compound could be used as a building block in the synthesis of various drugs.

Study of Drug Interactions

This compound exhibits diverse properties making it valuable for studying drug interactions. It can be used in scientific research to understand how different drugs interact with each other and with biological systems.

Development of ALK and ROS1 Inhibitors

A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . This compound could potentially be used in the development of similar inhibitors.

Synthesis of Secondary Amines

This compound could be used as a substrate in solid-phase organic synthesis of a secondary amine . Secondary amines are important in many chemical reactions and are used in the production of dyes, pharmaceuticals, and polymers.

Biological Evaluation of Potential Drugs

The compound can be used in the biological evaluation of potential drugs containing the piperidine moiety . This involves testing the compound for its biological activity and pharmacological activity .

Development of Fast and Cost-Effective Methods for Synthesis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be used in the development of such methods.

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The enhanced presence of acetylcholine results in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway Under normal circumstances, AChE breaks down acetylcholine into choline and acetate. This results in prolonged stimulation of cholinergic neurons .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, general characteristics of similar compounds can provide some insights. Piperidine derivatives are generally well absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these processes, as well as factors such as its solubility and stability.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have various effects at the cellular level. It can lead to prolonged stimulation of cholinergic neurons, which can affect numerous physiological processes, including muscle contraction, heart rate, and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as drugs or toxins, could potentially interfere with its action by competing for binding sites or altering the function of AChE .

properties

IUPAC Name

[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSSVCSHPDLFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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